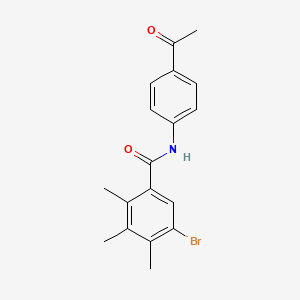![molecular formula C22H27N3O4S B3484352 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3484352.png)
4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Descripción general
Descripción
4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used in scientific research as a tool to study the functions of GSK-3 and its downstream signaling pathways.
Mecanismo De Acción
4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the kinase domain. GSK-3 is involved in the regulation of a variety of downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. By inhibiting GSK-3, 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide can modulate these signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide depend on the specific cell type and experimental conditions. In general, 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to promote the maintenance of pluripotency in stem cells, to inhibit the proliferation and migration of cancer cells, and to enhance the survival and function of neurons. 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has also been shown to modulate glucose metabolism and insulin sensitivity in adipocytes and hepatocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments include its specificity for GSK-3, its well-established synthesis method, and its wide availability from commercial sources. However, 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide also has some limitations, such as its potential off-target effects on other kinases and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. One direction is to explore its therapeutic potential in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its effects on other cellular processes and signaling pathways beyond GSK-3, such as autophagy and mitophagy. Additionally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide for clinical use.
Aplicaciones Científicas De Investigación
4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology. In stem cell research, 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells by inhibiting GSK-3-mediated differentiation. In cancer research, 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to inhibit the proliferation and migration of cancer cells by targeting GSK-3-mediated signaling pathways. In neurobiology, 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been used to promote the differentiation of neural stem cells and to enhance the survival and function of neurons.
Propiedades
IUPAC Name |
4-[[2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-7-13-20(14-8-16)30(28,29)25(19-5-3-2-4-6-19)15-21(26)24-18-11-9-17(10-12-18)22(23)27/h7-14,19H,2-6,15H2,1H3,(H2,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOKMYRTPQACSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3484298.png)
![4-{[4-(acetylamino)phenyl]sulfonyl}-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B3484302.png)
![ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3484309.png)
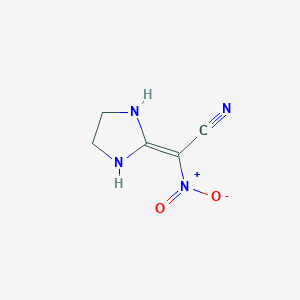
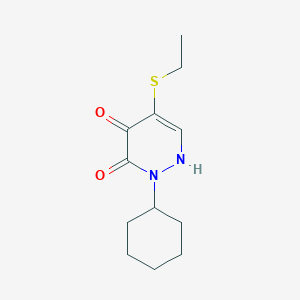
![N~1~-(4-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3484315.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3484318.png)
![1,3-dicyclohexyl-5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3484324.png)
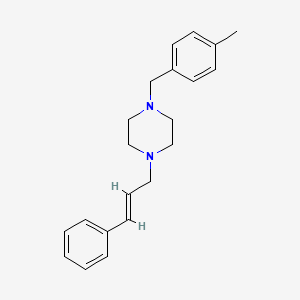
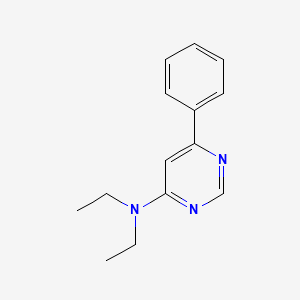
![N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3484340.png)
![methyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3484357.png)
